molecular formula C8H14Cl2 B14705926 (1R,2R)-1,2-Dichlorocyclooctane CAS No. 22828-42-8

(1R,2R)-1,2-Dichlorocyclooctane

Cat. No.: B14705926
CAS No.: 22828-42-8
M. Wt: 181.10 g/mol
InChI Key: KHSNPEAMNSUMAG-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1,2-Dichlorocyclooctane is a chiral organic compound with the molecular formula C8H14Cl2 It is a derivative of cyclooctane, where two chlorine atoms are attached to the first and second carbon atoms in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Dichlorocyclooctane typically involves the chlorination of cyclooctane. One common method is the free radical chlorination, where cyclooctane is treated with chlorine gas under ultraviolet light. This reaction proceeds through a radical mechanism, resulting in the formation of the dichlorinated product.

Another method involves the use of a diastereoselective approach, where a chiral auxiliary is used to induce the formation of the (1R,2R) isomer specifically. This method often requires the use of specific catalysts and reaction conditions to achieve high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of such reactors can enhance the yield and purity of the product. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Dichlorocyclooctane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of diols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclooctene.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form cyclooctane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 1,2-cyclooctanediol.

    Elimination: Formation of cyclooctene.

    Oxidation: Formation of cyclooctanone.

    Reduction: Formation of cyclooctane.

Scientific Research Applications

(1R,2R)-1,2-Dichlorocyclooctane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also used in stereochemical studies to understand reaction mechanisms and selectivity.

    Biology: Investigated for its potential as a ligand in the development of chiral catalysts for asymmetric synthesis.

    Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Dichlorocyclooctane in chemical reactions involves the interaction of its chlorine atoms with various reagents. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the chlorine atoms are removed, leading to the formation of double bonds. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms affects the reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Dichlorocyclooctane: The enantiomer of (1R,2R)-1,2-Dichlorocyclooctane, with similar chemical properties but different stereochemistry.

    1,2-Dichlorocyclohexane: A smaller ring analog with different ring strain and reactivity.

    1,2-Dibromocyclooctane: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and physical properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral catalysis. Its larger ring size compared to cyclohexane derivatives also imparts different physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

22828-42-8

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

(1R,2R)-1,2-dichlorocyclooctane

InChI

InChI=1S/C8H14Cl2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

KHSNPEAMNSUMAG-HTQZYQBOSA-N

Isomeric SMILES

C1CCC[C@H]([C@@H](CC1)Cl)Cl

Canonical SMILES

C1CCCC(C(CC1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.